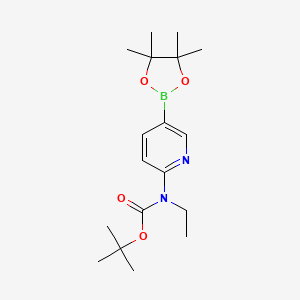
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% (FMIP) is a synthetic compound belonging to the isoindole-1,3-dione family. It is a colorless, crystalline solid that is soluble in organic solvents. FMIP has been used in various scientific research applications, such as organic synthesis, drug discovery, and material science. In addition, it has also been used in biochemical and physiological studies.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione involves the reaction of 2-phenylacetoacetonitrile with ethyl chloroformate to form ethyl 2-(2-phenylacetyl)propanoate. This intermediate is then reacted with phthalic anhydride in the presence of potassium carbonate to form 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione. Finally, this compound is reacted with hydrogen fluoride in the presence of acetic acid to introduce the fluoromethyl group and form the desired product.
Starting Materials
2-phenylacetoacetonitrile, ethyl chloroformate, phthalic anhydride, potassium carbonate, hydrogen fluoride, acetic acid
Reaction
Step 1: React 2-phenylacetoacetonitrile with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 2-(2-phenylacetyl)propanoate., Step 2: React ethyl 2-(2-phenylacetyl)propanoate with phthalic anhydride and potassium carbonate in a solvent such as dimethylformamide to form 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione., Step 3: React 2-(1-phenyl-2-oxoethyl)isoindole-1,3-dione with hydrogen fluoride in the presence of acetic acid to introduce the fluoromethyl group and form 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione.
Wissenschaftliche Forschungsanwendungen
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% has been used in various scientific research applications, such as organic synthesis, drug discovery, and material science. It has been used as a starting material for the synthesis of various organic compounds, such as heterocycles, pharmaceuticals, and polymers. It has also been used as a reagent for the synthesis of drug candidates, including small molecule inhibitors and peptide-based drugs. In addition, it has been used as a building block for the synthesis of various materials, such as polymers, nanomaterials, and biomaterials.
Wirkmechanismus
The mechanism of action of 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% is not yet fully understood. However, it is believed that it acts as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to act as an agonist of certain receptors, such as the serotonin receptor 5-HT2A. In addition, it is believed to act as an inhibitor of certain proteins, such as nuclear factor kappa B (NF-kB) and protein kinase C (PKC).
Biochemische Und Physiologische Effekte
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). In addition, it has been shown to have antinociceptive and anti-inflammatory effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% in lab experiments is its low cost and availability. In addition, it is relatively stable and can be easily stored. However, there are some limitations to its use in lab experiments. For example, it is not very soluble in water, which can make it difficult to work with in some experiments. In addition, it can be toxic if not handled properly.
Zukünftige Richtungen
The potential future directions for 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% include the development of new synthetic methods for its production, the development of new applications for its use in scientific research, and the exploration of its mechanism of action. In addition, further research is needed to better understand its biochemical and physiological effects and to develop new strategies for its use in drug discovery and material science. Finally, further research is needed to explore the potential therapeutic applications of 2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione, 97% and to develop new strategies for its use in clinical trials.
Eigenschaften
IUPAC Name |
2-(1-fluoro-3-phenylpropan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO2/c18-11-13(10-12-6-2-1-3-7-12)19-16(20)14-8-4-5-9-15(14)17(19)21/h1-9,13H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYIEOHOYDOIOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CF)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Fluoromethyl-2-phenyl-ethyl)-isoindole-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

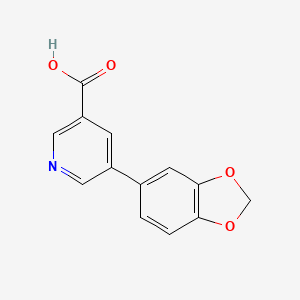
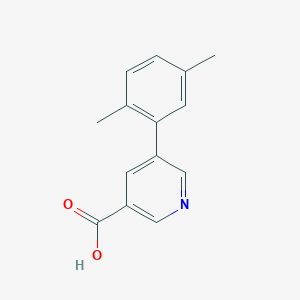
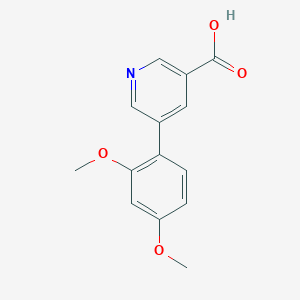


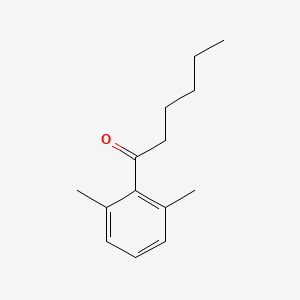
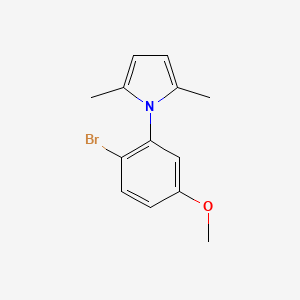


![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)
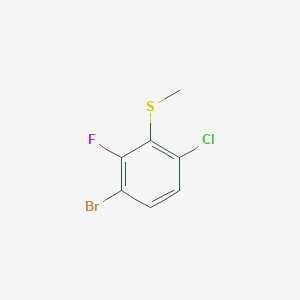

![3,4-Dihydro-2H-[1,4]oxazino[3,2-c]quinoline](/img/structure/B6335031.png)
